molecular formula C12H15F2N B139809 1-Benzyl-4,4-difluoropiperidine CAS No. 155137-18-1

1-Benzyl-4,4-difluoropiperidine

Cat. No. B139809
M. Wt: 211.25 g/mol
InChI Key: ZOHRARQBWMKEMZ-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropiperidine is a chemical compound with the molecular formula C12H15F2N . It is used for experimental and research purposes .


Synthesis Analysis

Piperidones, which include 1-Benzyl-4,4-difluoropiperidine, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4,4-difluoropiperidine consists of 12 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Piperidones, including 1-Benzyl-4,4-difluoropiperidine, are known for their unique biochemical properties. They are used in the synthesis of larger molecules with diverse properties and applications .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • The compound 1-Benzyl-4,4-difluoropiperidine is used in the synthesis of various fluorinated piperidine derivatives, which are valuable in medicinal chemistry. For instance, its synthesis methods have been developed for producing 4-substituted 3,3-difluoropiperidines, a class of compounds with potential as building blocks in medicinal chemistry (Surmont et al., 2010).

  • Another application is in the synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines, highlighting the compound's role as an intermediate in creating functionally diverse fluorinated piperidines (Moens et al., 2012).

Chemical Process Optimization 3. 1-Benzyl-4,4-difluoropiperidine has been used in large-scale carboxylation processes. Its application in continuous flow chemistry demonstrates its utility in scalable preparations supporting medicinal chemistry research (Kestemont et al., 2021).

Analytical and Structural Chemistry 4. The compound is also relevant in the study of conformational equilibria and equilibration in piperidines, as seen in research using nuclear magnetic resonance spectroscopy (Yousif & Roberts, 1968).

  • In electrochemical studies, derivatives of 1-Benzyl-4,4-difluoropiperidine, such as 1-benzyl-3-carbamoylpyridinium chloride, have been investigated for their electrochemical behavior, offering insights into reaction mechanisms and electron transfer processes (Carelli et al., 1980).

Organic Synthesis and Catalysis 6. It is used in the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, demonstrating its role in advancing synthetic methodologies in organic chemistry (Okitsu et al., 2001).

  • 1-Benzyl-4,4-difluoropiperidine derivatives have been synthesized and evaluated for their antimicrobial profile, showcasing the compound's role in developing new antimicrobial agents (Sahu et al., 2013).

Safety And Hazards

1-Benzyl-4,4-difluoropiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim to fresh air and give artificial respiration if necessary .

properties

IUPAC Name

1-benzyl-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHRARQBWMKEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382314
Record name 1-benzyl-4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4,4-difluoropiperidine

CAS RN

155137-18-1
Record name 1-benzyl-4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155137-18-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Trofymchuk, DV Kliukovskyi, SV Semenov… - Synlett, 2020 - thieme-connect.com
The possibility of deoxofluorination of β-keto esters using SF 4 was investigated. The scope and limitation of the reaction were determined. The efficient method for the synthesis of β,β-…
Number of citations: 21 www.thieme-connect.com
SA Trofymchuka, DV Kliukovskyia, SV Semenova… - SAFETY, 2020 - d-nb.info
The possibility of deoxofluorination of-keto esters using SF4 was investigated. The scope and limitation of the reaction were determined. The efficient method for the synthesis of,-…
Number of citations: 2 d-nb.info

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